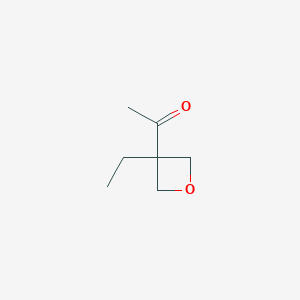

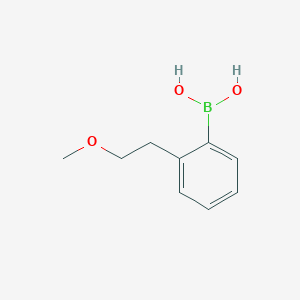

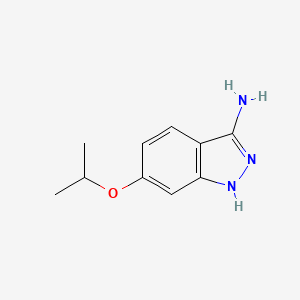

2-(4-((6-(Trifluoromethyl)pyridin-2-yl)oxy)phenyl)ethanol

Descripción general

Descripción

This compound is a derivative of Trifluoromethylpyridine (TFMP), which is an important ingredient for the development of agrochemical and pharmaceutical compounds . TFMP contains three fluorine atoms, a methyl group, and a ring-shaped carbon-containing structure known as pyridine .

Synthesis Analysis

The synthesis of TFMP derivatives is generally achieved via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine. The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a fluorine atom and a pyridine in their structure, which are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .Chemical Reactions Analysis

The chemical reactions involving this compound are primarily related to the introduction of TFMP groups within the structures of other molecules. This is generally achieved via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are largely determined by the presence of a fluorine atom and a pyridine in their structure . These elements are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .Aplicaciones Científicas De Investigación

Ethanol-Hydrogen Co-production in Anaerobic Acidogenesis

Ethanol-type fermentation (ETF) is a critical process in the anaerobic biological treatment, with the Ethanoligenens genus displaying unique characteristics conducive to ethanol-H2 co-production, facilitating subsequent methanogenesis. Studies employing multi-omics approaches have shed light on the molecular mechanisms of metabolic regulation in ethanol-H2 co-producing bacteria. It's revealed that highly expressed [FeFe]-H2ases and ferredoxins, particularly under low pH conditions, drive hydrogen production. Furthermore, the autoaggregation of Ethanoligenen aids in mitigating rapid pH drops, thus enhancing hydrogen production. This offers a novel approach to addressing pH imbalances and improving bioenergy recovery in anaerobic biotechnology (Li et al., 2020).

Microsomal Ethanol-Oxidizing System (MEOS)

The microsomal ethanol-oxidizing system (MEOS) is integral to various metabolic processes such as gluconeogenesis from ketones, fatty acid metabolism, and detoxification of xenobiotics, including ethanol. Post chronic ethanol consumption, MEOS activity increases, leading to the proliferation of the endoplasmic reticulum. This induction is pivotal for the metabolism of drugs and toxic metabolites, explaining the enhanced susceptibility of alcoholics to certain industrial solvents. Moreover, MEOS plays a role in the generation of free radicals and acetaldehyde, contributing to oxidative stress and protein function alterations, which are critical in understanding the metabolic implications of ethanol (Lieber, 1999).

Ethanol Oxidation and Alcohol P-450 Oxygenase

The isolation and characterization of ethanol-inducible rabbit liver microsomal cytochrome P-450, known as P-450ALC, have underscored its role in ethanol oxidation. Referred to as "alcohol P-450 oxygenase," P-450ALC catalyzes various metabolic transformations, notably the oxidation of alcohols, nitrosamines, and acetaminophen activation to toxic metabolites. The enzyme's induction mechanisms are diverse, and its presence is linked to increased metabolism of various xenobiotics after chronic ethanol exposure, offering insights into the biochemical intricacies of ethanol metabolism and its broader implications (Koop & Coon, 1986).

Direcciones Futuras

Propiedades

IUPAC Name |

2-[4-[6-(trifluoromethyl)pyridin-2-yl]oxyphenyl]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12F3NO2/c15-14(16,17)12-2-1-3-13(18-12)20-11-6-4-10(5-7-11)8-9-19/h1-7,19H,8-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MALXPMGBXKMFDH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1)OC2=CC=C(C=C2)CCO)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-((6-(Trifluoromethyl)pyridin-2-yl)oxy)phenyl)ethanol | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-(1-Oxa-2,8-diazaspiro[4.5]dec-2-en-3-yl)nicotinic acid dihydrochloride](/img/structure/B1403194.png)

![Benzo[d]isoxazole-5-sulfonic acid amide](/img/structure/B1403209.png)

![tert-butyl N-methyl-N-[2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propyl]carbamate](/img/structure/B1403211.png)

![(2,6-Dichloro-2',4'-difluoro-[1,1'-biphenyl]-4-yl)methanol](/img/structure/B1403212.png)